p-Nitrophenyl octadecyl ether

Description

Contextualization within the Class of Aryl Alkyl Ethers

p-Nitrophenyl octadecyl ether belongs to the broad class of organic compounds known as aryl alkyl ethers. These molecules are characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where one of the groups is an aromatic ring and the other is an alkyl chain. nih.gov The general structure is Ar-O-R, where 'Ar' represents the aryl group and 'R' represents the alkyl group.

Aryl alkyl ethers are prevalent in many areas of chemistry and are found in natural products and pharmaceuticals. sigmaaldrich.com Their synthesis is most commonly achieved through the Williamson ether synthesis, a reaction involving a phenoxide and an alkyl halide. nih.gov In the case of this compound, this would involve the reaction of p-nitrophenoxide with an 18-carbon alkyl halide, such as octadecyl bromide. More recent synthetic methods for aryl alkyl ethers include transition-metal-catalyzed cross-coupling reactions and innovative approaches using reagents like PhenoFluor. nih.gov

The properties of aryl alkyl ethers are dictated by the nature of both the aromatic ring and the alkyl chain. The ether linkage itself is relatively stable. The aromatic ring can undergo electrophilic substitution reactions, with the alkoxy group typically acting as an activating, ortho-para directing group. nih.gov The length and nature of the alkyl chain significantly influence the molecule's physical properties, such as its melting point, boiling point, and solubility. The long octadecyl chain in this compound imparts a significant hydrophobic character to the molecule.

Significance of Nitrophenyl Derivatives as Chemical Probes and Enzyme Substrates

The presence of a p-nitrophenyl group is of particular importance in the context of biochemical assays. This moiety serves as a chromogenic reporter. cifor-icraf.orgnih.gov When the ether or ester linkage to the p-nitrophenyl group is cleaved, it releases p-nitrophenol. In an alkaline solution, p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color and has a strong absorbance maximum around 405-410 nm. dergipark.org.tr This color change provides a straightforward and sensitive method for spectrophotometrically monitoring the progress of a reaction. dergipark.org.trresearchgate.net

Consequently, various p-nitrophenyl derivatives, especially esters and glycosides, are widely used as substrates to assay the activity of a range of enzymes, including lipases, esterases, phosphatases, and glycosidases. cifor-icraf.orgnih.govdergipark.org.trresearchgate.netresearchgate.net The rate of p-nitrophenol release is directly proportional to the enzymatic activity under controlled conditions. nih.gov The choice of the acyl or glycosyl group attached to the p-nitrophenol can be varied to probe the substrate specificity of an enzyme. researchgate.net For instance, a series of p-nitrophenyl esters with varying fatty acid chain lengths (from acetate (B1210297) to palmitate) can be used to determine the chain-length preference of a lipase (B570770). researchgate.net

Rationale for Dedicated Scholarly Inquiry into this compound

The specific structure of this compound, combining a very long C18 alkyl chain with the p-nitrophenyl reporter group, makes it a potentially valuable tool for specific biochemical investigations. The long, saturated octadecyl chain mimics the acyl chains found in many natural lipids and waxes. This makes it a candidate substrate for enzymes that act on highly hydrophobic substrates, such as certain lipases and esterases.

Research into the enzymatic hydrolysis of a series of p-nitrophenyl esters has shown that the rate of hydrolysis can be dependent on the length of the alkyl chain. researchgate.net While some enzymes show a preference for shorter chains, others may be specifically adapted to longer-chain substrates. Therefore, this compound could be used to identify and characterize enzymes with a preference for very long-chain fatty acid derivatives. Furthermore, its amphiphilic nature could be of interest in studies of interfacial enzymology, where enzyme activity at the interface of aqueous and hydrophobic phases is investigated.

Historical Development and Evolution of Research Trajectories

The historical development of research into this compound is intrinsically linked to the broader history of aryl ethers and the advent of chromogenic enzyme substrates. The synthesis of ethers dates back to the 16th century, with the Williamson ether synthesis, developed in the mid-19th century, providing the first general and reliable method for their preparation.

The specific use of p-nitrophenyl derivatives as enzyme substrates became prominent in the mid-20th century. The development of spectrophotometry as a common laboratory technique, coupled with the need for simple and reliable enzyme assays, drove the synthesis and application of compounds like p-nitrophenyl phosphate (B84403) and various p-nitrophenyl esters. sigmaaldrich.com Early research focused on enzymes like alkaline phosphatase and chymotrypsin.

Over time, the repertoire of p-nitrophenyl-based substrates expanded to include a wide variety of acyl and glycosyl groups to probe the specificity of a growing number of enzymes. The synthesis of substrates with increasingly long alkyl chains, such as p-nitrophenyl palmitate (C16), allowed for the characterization of lipases and other lipid-modifying enzymes. nih.gov While specific seminal papers on the synthesis and application of this compound (C18) are not as widely cited as those for its shorter-chain counterparts, its existence as a commercially available research chemical indicates its use in specialized applications, likely emerging from the logical extension of studies on long-chain substrates. molcore.com Current research trajectories for aryl alkyl ethers are moving towards more sophisticated applications in catalysis and materials science, as well as the development of novel, highly selective synthetic methods. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₁NO₃ | |

| Molecular Weight | 391.59 g/mol | |

| CAS Number | 123974-61-8 | molcore.com |

| Appearance | Likely a waxy solid at room temperature (Predicted based on the long alkyl chain) | N/A |

| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water (Predicted based on structure) | N/A |

Note: Detailed experimental data for this compound is not widely available in the cited literature. The appearance and solubility are predicted based on its chemical structure and the properties of similar long-chain compounds.

Table 2: Key Research Findings on Related p-Nitrophenyl Derivatives

| Compound/Class | Key Finding | Research Focus | Source |

| p-Nitrophenyl Esters (general) | Serve as chromogenic substrates for lipases and esterases; release of p-nitrophenol allows for spectrophotometric monitoring of enzyme activity. | Enzyme Kinetics, Biochemical Assays | researchgate.netresearchgate.netnih.gov |

| p-Nitrophenyl Palmitate (C16 Ester) | Widely used as a long-chain substrate to assay lipase activity. | Lipase Assays | nih.gov |

| p-Nitrophenyl Glycosides | Used as chromogenic substrates for glycosidase enzymes. | Enzymology | nih.govcifor-icraf.org |

| Aryl Alkyl Ethers | The alkoxy group is generally activating and ortho-para directing in electrophilic aromatic substitution. | Synthetic Organic Chemistry | nih.gov |

| Long-chain Aryl Alkyl Ethers | Difficulty in cleavage of the ether bond compared to methyl ethers has historically limited their use as protecting groups. | Synthetic Methodology | molcore.com |

Structure

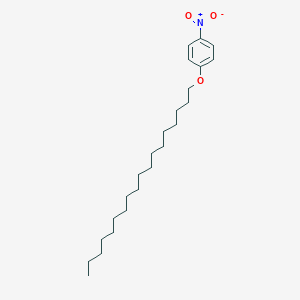

2D Structure

Properties

IUPAC Name |

1-nitro-4-octadecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZZSCOZPPVDBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401317 | |

| Record name | p-Octadecyloxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123974-61-8 | |

| Record name | p-Octadecyloxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of P Nitrophenyl Octadecyl Ether

Established Reaction Pathways for Ether Bond Formation

Traditional methods for the formation of the ether bond in p-Nitrophenyl octadecyl ether rely on well-established reaction mechanisms that have been refined over many years. These include the Williamson ether synthesis, metal-catalyzed etherification reactions, and nucleophilic aromatic substitution approaches.

Williamson Ether Synthesis and its Modern Adaptations

The Williamson ether synthesis is a cornerstone in the preparation of symmetrical and unsymmetrical ethers and represents a primary route for the synthesis of this compound. tsijournals.com This SN2 reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org In the context of this compound synthesis, this would involve the reaction of p-nitrophenoxide with an octadecyl halide (e.g., 1-bromooctadecane (B154017) or 1-iodooctadecane).

The classical approach involves the deprotonation of p-nitrophenol with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding p-nitrophenoxide salt. This is followed by the addition of the octadecyl halide. The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the SN2 mechanism. orgsyn.org Reaction temperatures generally range from 50 to 100 °C, with reaction times varying from 1 to 8 hours. wikipedia.org

Modern adaptations of the Williamson ether synthesis often incorporate phase-transfer catalysts (PTCs) to enhance the reaction rate and yield, particularly when dealing with reactants of differing polarity. chemicalbook.com PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the p-nitrophenoxide anion from the aqueous or solid phase to the organic phase where the octadecyl halide is dissolved. chemicalbook.com This technique can lead to milder reaction conditions, shorter reaction times, and the use of less hazardous solvents.

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| p-Nitrophenol | 1-Bromooctadecane | K₂CO₃ | Tetrabutylammonium bromide (TBAB) | Acetonitrile | 80 | 6 | >90 |

| p-Nitrophenol | 1-Iodooctadecane | NaH | None | DMF | 60 | 4 | 85-95 |

| Sodium p-nitrophenoxide | 1-Bromooctadecane | None | 18-Crown-6 | Toluene | 100 | 8 | 80-90 |

Palladium and Copper-Catalyzed Etherification Reactions

Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful alternatives for the formation of aryl ether bonds, including the one present in this compound. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than the classical Williamson synthesis.

Copper-catalyzed methods, often referred to as Ullmann condensations, traditionally involve the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper. Modern variations utilize catalytic amounts of copper salts (e.g., CuI, Cu₂O) along with a ligand and a base. For the synthesis of this compound, this would typically involve the coupling of p-nitrohalobenzene (e.g., p-nitrochlorobenzene or p-nitrobromobenzene) with octadecanol. The use of ligands such as phenanthroline or amino acids can significantly improve the efficiency and scope of the reaction.

Palladium-catalyzed Buchwald-Hartwig amination protocols have been extended to etherification reactions. These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand (e.g., Xantphos, DavePhos) and a base (e.g., Cs₂CO₃, K₃PO₄). The reaction would involve the coupling of a p-nitrophenyl halide or triflate with octadecanol. These methods are known for their high functional group tolerance and broad substrate scope.

| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| p-Nitrobromobenzene | Octadecanol | CuI (10 mol%) | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 75-85 |

| p-Nitroiodobenzene | Octadecanol | Pd(OAc)₂ (2 mol%) | Xantphos | K₃PO₄ | Dioxane | 100 | 80-90 |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides another viable route for the synthesis of this compound. organic-synthesis.com This pathway is particularly effective because the nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. researchgate.netgoogle.com In this approach, a p-halonitrobenzene, such as p-nitrochlorobenzene or p-nitrofluorobenzene, is reacted with sodium or potassium octadecanolate. researchgate.net

The reaction proceeds via an addition-elimination mechanism, where the octadecanolate attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the desired ether. The reactivity of the aryl halide in SNAr reactions generally follows the order F > Cl > Br > I. These reactions are typically carried out in polar aprotic solvents like DMSO or DMF at elevated temperatures.

Contemporary Innovations in this compound Synthesis

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies. These innovations, guided by the principles of green chemistry, include the use of environmentally benign reaction media and energy-efficient activation techniques.

Green Chemistry Principles in Ether Production (e.g., Aqueous Media, Solvent-Free Conditions)

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One approach is the use of water as a reaction solvent. While the Williamson ether synthesis is traditionally carried out in organic solvents, the use of surfactants or phase-transfer catalysts can enable the reaction to proceed in aqueous media. This significantly reduces the environmental impact associated with volatile organic compounds (VOCs).

Solvent-free, or solid-state, reactions represent another green alternative. organic-chemistry.org In this approach, the reactants are mixed together in the absence of a solvent, often with a solid support or catalyst. The reaction can be initiated by grinding the reactants together (mechanochemistry) or by heating. For the synthesis of this compound, this could involve grinding p-nitrophenol, an octadecyl halide, and a solid base like potassium carbonate.

Microwave-Assisted and Flow Chemistry Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. umich.edu Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. orgchemres.org The Williamson ether synthesis of this compound can be efficiently carried out under microwave irradiation, often under solvent-free conditions or with a minimal amount of a high-boiling polar solvent. chemistrytalk.org

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. In a flow process for the synthesis of this compound, solutions of the reactants would be continuously pumped through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst or reagent. This technique allows for precise control over reaction parameters, leading to consistent product quality and potentially higher yields.

| Technique | Reactants | Conditions | Time | Yield (%) |

| Microwave-assisted | p-Nitrophenol, 1-Bromooctadecane, K₂CO₃ | Solvent-free, 150 W | 10 min | 92 |

| Flow Chemistry | p-Nitrochlorobenzene, Octadecanol, K₂CO₃ | Packed-bed reactor, 150 °C, 10 bar | 5 min residence time | >95 |

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions where chemo- and regioselectivity are critical for obtaining the desired product in high yield and purity. The two most prominent strategies for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

This classical and widely used method remains one of the most straightforward approaches for synthesizing asymmetrical ethers like this compound. The reaction proceeds via an SN2 mechanism, involving the reaction of a sodium or potassium p-nitrophenoxide with a primary alkyl halide, such as 1-bromooctadecane or 1-iodooctadecane. organic-synthesis.combyjus.comwikipedia.org

Regioselectivity : The regiochemical outcome is definitively controlled by the choice of starting materials. By using p-nitrophenol, the ether linkage is exclusively formed at the para position relative to the nitro group. The alternative strategy of nitrating octadecyl phenyl ether would result in a mixture of ortho and para isomers, necessitating challenging purification steps. Thus, starting with the pre-functionalized p-nitrophenol is the superior regioselective strategy.

Chemoselectivity : The reaction is highly chemoselective. The phenolic hydroxyl group of p-nitrophenol is significantly more acidic than an aliphatic alcohol due to the electron-withdrawing nature of the nitro group and the phenyl ring, facilitating its deprotonation to form the phenoxide anion. This phenoxide is a potent nucleophile that selectively attacks the electrophilic carbon of the octadecyl halide. The nitro group remains inert under these reaction conditions. The use of a primary alkyl halide like 1-bromooctadecane is crucial, as secondary or tertiary halides would favor E2 elimination as a competing side reaction, especially given that alkoxides are strong bases. libretexts.org

Typical reaction conditions involve treating p-nitrophenol with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to generate the phenoxide in situ. organic-synthesis.comwikipedia.org The octadecyl halide is then added, and the reaction is heated to drive the substitution.

| Reactant A | Reactant B | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| p-Nitrophenol | 1-Bromooctadecane | K₂CO₃ | Acetonitrile | 50-100 | 1-8 | 50-95 |

| p-Nitrophenol | 1-Iodooctadecane | NaH | DMF | 50-100 | 1-8 | 50-95 |

Mitsunobu Reaction

An alternative strategy that proceeds under milder, neutral conditions is the Mitsunobu reaction. This reaction couples a primary or secondary alcohol (octadecan-1-ol) with an acidic pronucleophile (p-nitrophenol, pKa ≈ 7.2) using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction mechanism avoids the need for a strong base to pre-form the alkoxide. The phosphine and azodicarboxylate activate the octadecanol, converting the hydroxyl into a good leaving group, which is then displaced by the p-nitrophenoxide nucleophile in an SN2 fashion. This method is particularly useful when substrates are sensitive to harsh bases or high temperatures.

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold serves as a valuable starting point for developing sophisticated molecular tools for biochemical and pharmacological research. Its structure combines a reporter group (p-nitrophenyl) with a lipophilic tail (octadecyl), making it amenable to derivatization for creating probes, prodrugs, and other biologically active molecules.

Design and Synthesis of Chromogenic and Fluorogenic Probes

The p-nitrophenyl group is a well-established chromogenic reporter. While p-nitrophenyl ether is colorless, enzymatic cleavage of the ether bond would release p-nitrophenol. In a solution buffered above its pKa of ~7.2, p-nitrophenol deprotonates to form the intensely yellow p-nitrophenolate anion, which can be quantified spectrophotometrically at around 405 nm. nih.govnih.gov

This principle is widely exploited in the design of enzyme substrates. Although p-nitrophenyl esters are more common, p-nitrophenyl ethers can be designed as specific substrates for ether-cleaving enzymes (etherases), such as certain cytochrome P450 isozymes. The long octadecyl chain is critical for conferring substrate specificity, particularly for enzymes that process lipophilic molecules like lipids and fatty acids, such as lipases. dergipark.org.tr Research on lipase (B570770) activity using a homologous series of p-nitrophenyl esters demonstrates that the length of the alkyl chain is a key determinant of the rate of enzymatic hydrolysis.

The table below, compiled from findings on p-nitrophenyl ester substrates, illustrates the principle of how modifying the alkyl chain length affects enzyme activity. This provides a clear rationale for designing a this compound probe to target a specific lipase or esterase with a preference for long-chain substrates.

| Substrate | Alkyl Chain Length | Target Enzyme | Relative Activity |

| p-Nitrophenyl Butyrate (B1204436) | C4 | Thermomyces lanuginosus Lipase | High |

| p-Nitrophenyl Octanoate (B1194180) | C8 | Thermomyces lanuginosus Lipase | Highest |

| p-Nitrophenyl Dodecanoate (B1226587) | C12 | Thermomyces lanuginosus Lipase | Moderate |

| p-Nitrophenyl Palmitate | C16 | Thermomyces lanuginosus Lipase | Low |

Data adapted from studies on p-nitrophenyl esters to illustrate the principle of chain-length specificity. dergipark.org.tr

For fluorogenic probes, the p-nitrophenyl moiety can be replaced with a fluorophore that is quenched by the ether linkage. For example, a coumarin (B35378) or fluorescein (B123965) derivative could be synthesized as an octadecyl ether. Enzymatic cleavage would release the highly fluorescent free fluorophore, offering a more sensitive detection method than colorimetry.

Incorporation into Prodrug Designs for Enzyme Activation Studies

The concept of a prodrug—an inactive precursor that is metabolically converted to an active drug—is a cornerstone of modern pharmacology. nih.gov The this compound structure is well-suited for this application, incorporating a trigger (the enzyme-labile ether bond), a linker, and a lipophilic tail for modifying pharmacokinetic properties. researchgate.net

Enzyme-Specific Activation : The ether linkage can be designed to be stable under general physiological conditions but susceptible to cleavage by a specific enzyme that is overexpressed in target tissues, such as a tumor. For instance, bacterial nitroreductase enzymes can reduce the nitro group, triggering a cascade that cleaves the ether bond and releases an attached effector drug. researchgate.net This strategy is central to gene-directed enzyme prodrug therapy (GDEPT).

Lipophilic Tail for Sustained Release : The long octadecyl chain significantly increases the molecule's lipophilicity. This property can be used to create long-acting injectable formulations where the prodrug forms a depot in fatty tissue, releasing slowly over time. nih.govmdpi.com Furthermore, the lipophilic nature can enhance membrane permeability and cellular uptake, potentially overcoming drug resistance mechanisms. By attaching a hydrophilic drug to this scaffold, its ability to cross cell membranes can be dramatically improved.

Modifications for Enhanced Biological Interaction and Specificity

To improve the utility of this compound analogues as probes or prodrugs, their structure can be systematically modified to fine-tune their interaction with biological targets. The goal is to enhance specificity, ensuring that the molecule interacts preferentially with the desired enzyme or receptor.

Varying Alkyl Chain Length and Saturation : As demonstrated in enzyme activity studies with p-nitrophenyl esters, the length of the alkyl chain is a critical determinant of substrate specificity. dergipark.org.trresearchgate.net Synthesizing a series of analogues with different chain lengths (e.g., C14, C16, C20) allows for the empirical determination of the optimal length for a specific enzyme target. Introducing unsaturation (i.e., double or triple bonds) into the octadecyl chain can impose conformational constraints, which may lead to more specific binding in an enzyme's active site.

Modifications to the Aromatic Ring : Additional substituents can be added to the phenyl ring to modulate electronic properties or introduce new interaction points. For example, adding electron-donating groups could alter the lability of the ether bond, while incorporating a handle for bioconjugation could allow the molecule to be attached to a targeting moiety like an antibody.

Enzymatic Reactivity and Catalytic Mechanisms of P Nitrophenyl Octadecyl Ether

Utilization as a Substrate in Lipase (B570770) and Esterase Activity Assays

p-Nitrophenyl octadecanoate, a long-chain fatty acid ester, serves as a chromogenic substrate for assaying the activity of lipases and esterases. The fundamental principle of this assay is the enzymatic cleavage of the ester bond in p-nitrophenyl octadecanoate. This hydrolysis reaction yields octadecanoic acid (stearic acid) and p-nitrophenol. The latter product is the key to the assay's utility, as its deprotonated form, p-nitrophenolate, imparts a distinct yellow color to the solution that can be accurately measured.

The enzymatic hydrolysis of p-nitrophenyl esters releases p-nitrophenol, which, under alkaline or near-neutral pH conditions, exists in equilibrium with its anionic form, p-nitrophenolate nih.gov. This p-nitrophenolate ion has a strong absorbance peak at wavelengths between 400 and 415 nm nih.govmdpi.comresearchgate.net. By measuring the increase in absorbance at this wavelength over time using a spectrophotometer, the rate of p-nitrophenol formation can be quantified researchgate.net.

The concentration of the released p-nitrophenol is calculated using the Beer-Lambert law (A = εcl), where A is the measured absorbance, ε is the molar extinction coefficient of p-nitrophenol under the specific assay conditions (pH, temperature, solvent), c is the concentration, and l is the path length of the cuvette umcs.pl. The molar extinction coefficient for p-nitrophenol is pH-dependent but is approximately 18,000 M⁻¹cm⁻¹ at pH values above 9.2 nih.gov. One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions sonics.comnih.gov. This method provides a simple and continuous assay for enzyme activity sonics.com.

The accuracy and sensitivity of lipase and esterase activity assays using p-nitrophenyl octadecanoate are critically dependent on the reaction conditions. Key parameters that require optimization include pH, temperature, and incubation time.

pH: The optimal pH for lipase activity can vary significantly depending on the enzyme source. For pancreatic lipase activity measured with p-nitrophenyl palmitate (a C16 ester), the optimal pH ranges from 7.3 to 9.0 tandfonline.com. Studies have shown high lipase activities at pH 8.0 in sodium phosphate (B84403) buffer and pH 9.0 in Tris-HCl buffer tandfonline.com. However, it is crucial to consider that alkaline pH can lead to spontaneous, non-enzymatic hydrolysis of the p-nitrophenyl ester substrate, which must be corrected for by running a blank without the enzyme tandfonline.com. The pH also affects the ionization state and, therefore, the absorbance of the p-nitrophenol product researchgate.net.

Temperature: Enzyme activity is highly sensitive to temperature. For a lipase from Kocuria flava, the optimal temperature was found to be 35°C nih.gov. Another study using p-nitrophenyl palmitate recommended an assay temperature of 37°C nih.gov. The optimal temperature must be determined for each specific enzyme, as activity will increase with temperature up to a point, after which thermal denaturation will cause a rapid loss of activity nih.gov.

Incubation Time: The reaction should be monitored during the initial phase where the rate is linear with time. This initial velocity is crucial for accurate kinetic measurements. Assays are typically run for a set period, such as 10 to 30 minutes, ensuring that substrate depletion is not a limiting factor sonics.comnih.gov. For kinetic studies, continuous monitoring of absorbance is preferred sonics.com.

Kinetic Characterization of Enzymatic Hydrolysis

Kinetic studies of the hydrolysis of p-nitrophenyl octadecanoate provide valuable insights into the catalytic efficiency and substrate preferences of lipases and esterases.

The relationship between the rate of enzymatic hydrolysis and the substrate concentration is often described by the Michaelis-Menten model unram.ac.id. The key parameters derived from this model are:

V_max (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

K_m (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.

k_cat (Turnover Number): This is the number of substrate molecules converted to product per enzyme molecule per unit of time (k_cat = V_max / [E], where [E] is the enzyme concentration).

These parameters are typically determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a linear transformation like the Lineweaver-Burk plot (1/V vs. 1/[S]) nih.govunram.ac.iddergipark.org.tr. For the hydrolysis of p-nitrophenyl acetate (B1210297) by a lipase from Kocuria flava, the K_m and V_max were determined to be 4.625 mM and 125 µmol/min⁻¹mg⁻¹, respectively nih.gov.

Lipases and esterases often exhibit specificity for substrates with particular acyl chain lengths. Using a series of p-nitrophenyl esters with varying chain lengths (from C2 to C18) allows for the characterization of this specificity dergipark.org.tr.

Research has shown diverse patterns of specificity among different enzymes:

Some lipases, like one from Pseudomonas fluorescens, prefer short- to medium-chain substrates, with optimal activity on p-nitrophenyl caprylate (C8) and very low activity on longer chains (C14-C16) researchgate.net.

Conversely, other lipases, such as those from Burkholderia cepacia, show a preference for longer-chain fatty acid esters researchgate.net.

An enzyme from Sinorhizobium meliloti (SMc01003) was shown to degrade long-chain substrates like p-nitrophenyl palmitate (C16) and p-nitrophenyl stearate (B1226849) (C18) nih.gov.

Studies on a wild-type lipase from Thermomyces lanuginosus showed that V_max increased up to the C8 substrate (p-nitrophenyl octanoate) and then decreased for C12 and C16 substrates, indicating very low activity on p-nitrophenyl palmitate dergipark.org.trdergipark.org.tr. This highlights that extremely long acyl chains like C18 can sometimes result in lower activity due to steric hindrance or poor solubility.

Table 1: Specific Activity of SMc00930 and SMc01003 on p-Nitrophenyl Esters of Varying Chain Lengths Data adapted from López-Lara et al. (2016). Activities are given in units (µmol nitrophenol/mg protein x min).

View Data

| Substrate (Acyl Chain Length) | E. coli Extract (Background Activity) | SMc00930 Expressed in E. coli | SMc01003 Expressed in E. coli |

| p-Nitrophenyl decanoate (B1226879) (C10) | 16 ± 0.3 | 1,839 ± 283 | 1,323 ± 136 |

| p-Nitrophenyl laurate (C12) | 10 ± 1.1 | 1,839 ± 283 | 1,328 ± 129 |

| p-Nitrophenyl myristate (C14) | 13 ± 0.3 | 2,873 ± 117 | 1,446 ± 171 |

| p-Nitrophenyl palmitate (C16) | 11 ± 0.8 | 5,517 ± 394 | 1,489 ± 224 |

| p-Nitrophenyl stearate (C18) | 10 ± 0.6 | 3,402 ± 204 | 1,460 ± 123 |

Comparing enzymes from different sources reveals even greater diversity. The enzyme SMc00930 from S. meliloti showed a clear preference for the long-chain p-nitrophenyl palmitate (C16), with its specific activity on this substrate being significantly higher than on shorter chains or on the C18 p-nitrophenyl stearate nih.gov. In contrast, its counterpart SMc01003 showed relatively consistent, albeit lower, activity across all tested medium- and long-chain substrates from C10 to C18 nih.gov. Such comparative kinetic analyses are essential for selecting the appropriate enzyme for specific biotechnological applications.

Mechanistic Elucidation of Enzyme-Catalyzed Ether Cleavage

The enzymatic cleavage of p-Nitrophenyl octadecyl ether, a long-chain ether substrate, is a process of significant interest in understanding the catalytic mechanisms of various hydrolases, particularly lipases and esterases. The elucidation of this mechanism involves a detailed investigation of the transfer of the octadecyl group, the pivotal role of the enzyme's catalytic triad (B1167595), and the function of the p-nitrophenyl moiety in both facilitating the reaction and enabling its detection.

Investigation of Acyl Group Transfer and Catalytic Triad Involvement

The enzymatic hydrolysis of p-nitrophenyl esters, including long-chain variants like this compound, proceeds through a well-established covalent catalysis mechanism involving a catalytic triad. wikipedia.org This triad typically consists of three amino acid residues—a nucleophile (commonly serine or cysteine), a general base (usually histidine), and an acid (aspartate or glutamate)—positioned precisely within the enzyme's active site. wikipedia.org

The reaction is initiated by the nucleophilic attack of the serine residue on the carbonyl carbon of the ester substrate. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity. diva-portal.org This leads to the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. diva-portal.org Subsequently, the intermediate collapses, leading to the cleavage of the ester bond and the release of the p-nitrophenolate leaving group. This first phase of the reaction, known as acylation, results in the formation of a covalent acyl-enzyme intermediate. nih.govsemanticscholar.org

The second phase, deacylation, involves the hydrolysis of this intermediate. A water molecule, activated by the histidine residue (which now acts as a general acid), attacks the acyl-enzyme conjugate. This forms another tetrahedral intermediate that quickly breaks down, releasing the fatty acid (in this case, the octadecyl group) and regenerating the free enzyme for the next catalytic cycle. diva-portal.org

Studies on the thiolase enzyme OleA have demonstrated that the acyl chains from p-nitrophenyl esters are transferred to a cysteine residue (C143) in the active site. nih.govsemanticscholar.org This acyl group transfer is a critical step, and mutations of this cysteine to serine or alanine (B10760859) severely impair the enzyme's hydrolytic activity, confirming the essential role of the nucleophile in the catalytic triad. nih.govsemanticscholar.org The mechanism for lipases is analogous, with a nucleophilic serine residue at the active site being fundamental for catalysis. diva-portal.org

The general reaction mechanism can be summarized as follows:

Acylation: The enzyme's serine nucleophile attacks the substrate, forming a tetrahedral intermediate.

p-Nitrophenol Release: The intermediate collapses, releasing the p-nitrophenol and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the enzyme and releasing the octadecyl group.

Role of the p-Nitrophenyl Moiety in Reaction Progression and Detection

The p-nitrophenyl moiety plays a dual role in the enzymatic cleavage of this compound. Firstly, as a good leaving group, it facilitates the nucleophilic attack by the enzyme's catalytic residue. Secondly, and of great practical importance, it serves as a chromogenic reporter.

Upon cleavage of the ether bond, the p-nitrophenolate ion is released. mdpi.com In solutions with a pH above its pKa (approximately 7.1), p-nitrophenol exists predominantly in its anionic form, p-nitrophenolate, which has a distinct yellow color and a strong absorbance maximum around 405-420 nm. mdpi.comnih.gov This property allows for a simple and continuous spectrophotometric assay of the enzyme's activity. By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be accurately determined. ncsu.edu This has made p-nitrophenyl esters, including those with long alkyl chains, invaluable substrates for enzyme kinetics studies. mdpi.comsemanticscholar.org

The use of p-nitrophenyl esters for high-throughput screening has enabled the identification and characterization of numerous enzymes. nih.gov The rapid release of the colored p-nitrophenol provides a straightforward method to probe substrate specificity and enzyme activity under various conditions. nih.govnih.gov

Computational Approaches to Reaction Mechanism Modeling

Computational modeling has become an indispensable tool for gaining deeper insights into enzyme mechanisms at an atomic level. nih.govresearchgate.net Techniques such as molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) methods are employed to model the enzymatic hydrolysis of substrates like this compound. diva-portal.orgresearchgate.net

MD simulations can provide detailed information about the conformational changes the enzyme undergoes upon substrate binding and throughout the catalytic cycle. nih.gov This is crucial for understanding how the enzyme accommodates a long, hydrophobic substrate like this compound within its active site.

QM/MM methods are particularly powerful for studying the chemical reaction itself. In this approach, the reactive center (the substrate and the catalytic triad residues) is treated with high-level quantum mechanics to accurately model bond-breaking and bond-forming events, while the rest of the protein and the solvent are treated with more computationally efficient molecular mechanics. diva-portal.org This allows for the calculation of the potential energy surface of the reaction, the identification of transition states, and the determination of activation energy barriers for both the acylation and deacylation steps. diva-portal.orgresearchgate.net

Influence of Microenvironments on Enzymatic Activity

The enzymatic activity towards hydrophobic substrates like this compound is profoundly influenced by the reaction microenvironment. The low aqueous solubility of such long-chain ethers necessitates the use of specialized reaction media, such as those containing surfactants or involving enzyme immobilization, to enhance substrate availability and catalytic efficiency.

Effects of Surfactants and Micellar Media on Enzyme Kinetics

Surfactants, at concentrations above their critical micelle concentration (CMC), form aggregates known as micelles, which can create microenvironments suitable for the enzymatic hydrolysis of lipophilic substrates. nih.gov These micelles can encapsulate the hydrophobic this compound, increasing its effective concentration in the vicinity of the enzyme and facilitating the reaction.

The presence of surfactants can significantly impact enzyme kinetics. For example, studies on the hydrolysis of p-nitrophenyl esters of varying chain lengths in the presence of Triton X-100 have shown that the substrate is incorporated into the micelles. nih.gov The enzyme, such as lipoprotein lipase, then acts at the interface of these micelles. nih.gov The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are influenced by the partitioning of the substrate between the aqueous and micellar phases.

The choice of surfactant and its concentration can be critical. Some surfactants can enhance enzyme activity, while others might lead to denaturation and loss of function. For instance, the presence of Triton X-100 was found to increase the esterase activity of the Sub1 enzyme on p-nitrophenyl esters of various chain lengths. nih.gov The effect of different organic solvents on the conformation and activity of lipase in reverse micellar systems has also been demonstrated, with aromatic solvents leading to higher enzymatic activity compared to aliphatic ones for the hydrolysis of p-nitrophenyl acetate. nih.gov

| Substrate | Activity without Triton X-100 (U/mg) | Activity with 0.5% Triton X-100 (U/mg) | Fold Increase |

|---|---|---|---|

| p-Nitrophenyl butyrate (B1204436) (C4) | ~1.5 | ~2.5 | ~1.7 |

| p-Nitrophenyl octanoate (B1194180) (C8) | ~1.2 | ~2.2 | ~1.8 |

| p-Nitrophenyl decanoate (C10) | ~0.4 | ~0.8 | ~2.0 |

| p-Nitrophenyl dodecanoate (B1226587) (C12) | ~0.2 | ~0.5 | ~2.5 |

Enzyme Immobilization and Stability Studies with this compound as Substrate

Enzyme immobilization, the attachment of an enzyme to an insoluble support material, is a widely used strategy to enhance enzyme stability, reusability, and performance, particularly for industrial applications. mdpi.com When using a hydrophobic substrate like this compound, immobilization can also help to overcome mass transfer limitations and improve the interaction between the enzyme and the substrate.

Various support materials, such as porous polymers, ceramics, and nanoparticles, can be used for immobilization. mdpi.commdpi.com The choice of support and the immobilization method (e.g., adsorption, covalent bonding) can significantly affect the enzyme's properties. For lipases, immobilization on hydrophobic supports can lead to a "hyper-activation" by fixing the enzyme in its open, active conformation. springernature.com

Immobilization generally leads to an increase in the operational stability of the enzyme. For instance, immobilized lipases often exhibit enhanced thermal stability and stability over a broader pH range compared to their free counterparts. researchgate.net The stability of immobilized enzymes is often assessed by measuring their residual activity over repeated catalytic cycles or after prolonged storage. Using a substrate like p-nitrophenyl dodecanoate, it was shown that an immobilized lipase retained about 70% of its original activity after three cycles. nih.gov Similarly, another study demonstrated that an immobilized esterase maintained 100% of its residual activity after 40 days of storage at both 4°C and room temperature. researchgate.net

| Enzyme/Condition | Support Material | Substrate Used for Assay | Key Stability Finding | Reference |

|---|---|---|---|---|

| NStcI Esterase (Free) | - | p-NPA | No activity after 1h at 60°C. | researchgate.net |

| NStcI Esterase (Immobilized) | Accurel MP1000 | p-NPA | Retained 47.5% of initial activity after 1h at 60°C. | researchgate.net |

| Lipase (Free) | - | p-NPD | Activity significantly decreases after 1 month. | nih.gov |

| Lipase (Immobilized) | Hydrophobic cellulose (B213188) ester films | p-NPD | Retained 70% of activity after 1 month. | nih.gov |

The use of this compound as a substrate in these studies allows for a convenient and reliable assessment of how different immobilization strategies affect the enzyme's ability to act on long-chain, hydrophobic molecules. This is crucial for optimizing immobilized enzyme systems for applications such as biodiesel production or the synthesis of oleochemicals. researchgate.net

Applications in Enzyme Engineering and High-Throughput Screening of this compound

The use of chromogenic surrogate substrates is a cornerstone of enzyme engineering and high-throughput screening, enabling the rapid assessment of enzyme activity and the selection of improved variants from large mutant libraries. An ideal surrogate substrate is one that is readily cleaved by the enzyme of interest to produce a colored product, allowing for simple and continuous monitoring of the reaction rate. While various p-nitrophenyl derivatives are staples in this field, the specific compound This compound is not utilized for these applications due to the chemical nature of its ether linkage.

Development of Surrogate Substrates for Directed Evolution and Enzyme Discovery

Directed evolution and enzyme discovery rely on the ability to screen vast numbers of enzyme variants for desired activities. This necessitates the use of substrates that generate a rapid and easily detectable signal upon enzymatic cleavage. The release of p-nitrophenol, a bright yellow chromophore, from p-nitrophenyl-based substrates is a widely adopted method for this purpose semanticscholar.orgncsu.edu.

However, the application of this system is almost exclusively limited to substrates with ester or phosphate linkages, which are susceptible to hydrolysis by large and well-studied classes of enzymes such as esterases, lipases, and phosphatases nih.govnih.govresearcher.life. The enzymatic hydrolysis of a p-nitrophenyl ester, for example, proceeds via nucleophilic attack on the carbonyl carbon of the ester bond, a relatively facile reaction for hydrolase enzymes diva-portal.org.

In stark contrast, This compound possesses a chemically stable ether bond (C-O-C) linking the octadecyl chain to the p-nitrophenyl group. This bond is not susceptible to hydrolysis by esterases or lipases. The cleavage of such an aryl ether bond is a more complex oxidative process, typically catalyzed by enzymes like cytochrome P450 monooxygenases through a mechanism known as O-dealkylation nih.govwashington.eduwashington.edu. This reaction requires cofactors such as NADPH and O2 and involves the formation of an unstable hemiacetal intermediate washington.eduwashington.edu.

A literature search for the use of this compound as a surrogate substrate in directed evolution or high-throughput screening for enzyme discovery yields no results. The enzymes that could potentially cleave this ether bond (e.g., cytochrome P450s) are generally more complex to work with in high-throughput screening formats compared to simple hydrolases. Furthermore, their catalytic rates can be significantly lower, making them less suitable for the rapid screening required for directed evolution nih.gov.

The research focus for high-throughput screening has remained on p-nitrophenyl esters with varying acyl chain lengths to probe the substrate specificity of lipases and esterases nih.govdergipark.org.tr. For instance, studies have characterized enzyme activity on a range of p-nitrophenyl esters, from short-chain acetates to long-chain palmitates, to understand how the length of the fatty acid chain affects enzyme recognition and catalysis nih.govnih.gov.

Table 1: Comparison of p-Nitrophenyl Derivatives as Enzyme Substrates

| Compound | Linkage Type | Enzyme Class | Cleavage Mechanism | Application in HTS |

| p-Nitrophenyl Acetate | Ester | Esterase, Lipase | Hydrolysis | Widespread |

| p-Nitrophenyl Palmitate | Ester | Esterase, Lipase | Hydrolysis | Widespread |

| This compound | Ether | Cytochrome P450s, Etherases | Oxidative O-dealkylation | Not Reported |

As indicated in the table, the fundamental difference in the chemical bond of this compound precludes its use as a high-throughput screening substrate in the same manner as its ester counterparts. The development of surrogate substrates for directed evolution has consequently focused on modifying the acyl portion of p-nitrophenyl esters to mimic various natural substrates, rather than altering the core hydrolyzable ester linkage semanticscholar.orgnih.gov. There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a surrogate substrate for directed evolution and enzyme discovery.

Supramolecular Chemistry and Material Science Applications of P Nitrophenyl Octadecyl Ether Analogues

Integration into Self-Assembled Systems

The dual chemical nature of p-nitrophenyl octadecyl ether and its analogues—possessing a hydrophilic or polar head and a hydrophobic tail—makes them ideal candidates for forming self-assembled systems. The hydrophobic effect drives the long octadecyl chains to cluster together to minimize contact with polar solvents, while the nitrophenyl headgroups interact with the solvent or arrange themselves at interfaces. This spontaneous organization leads to the formation of various supramolecular architectures.

Characterization of Supramolecular Architectures (e.g., gels, micelles)

The self-assembly of long-chain alkyl ether analogues can lead to the formation of diverse and highly ordered supramolecular structures, including gels and micelles. researchgate.netyoutube.com

Gels: Supramolecular gels are formed when low-molecular-weight gelators self-assemble into three-dimensional networks that immobilize a solvent. rsc.org For molecules like this compound analogues, this process is driven by the aggregation of the long alkyl chains into fibers or sheets, which then entangle to create the gel network. acs.orgrsc.org Amphiphilic triblock copolymers containing long alkyl chains have been shown to form micellar, one-component hydrogels. rsc.orgresearchgate.net The self-assembly of the hydrophobic chains leads to the formation of these stable gel structures. researchgate.net The characterization of these gel networks often involves techniques like microscopy to visualize the fibrous structures, thermal analysis to determine gel-sol transition temperatures, and rheology to measure their mechanical properties. rsc.orgnih.gov

Micelles: In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), surfactant-like molecules such as nitrophenyl ether analogues can spontaneously form micelles. nih.govyoutube.com These are spherical or cylindrical aggregates where the hydrophobic octadecyl tails form a core, shielded from the water, while the polar nitrophenyl headgroups form an outer shell that interacts with the aqueous environment. youtube.com The formation of these micellar structures can be observed through changes in the solution's physical properties, such as surface tension and conductivity. researchgate.netacs.org The process of micellization is crucial for applications where the encapsulation of hydrophobic molecules is desired. researchgate.net

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, donor-acceptor)

The stability and structure of the self-assembled systems formed by this compound analogues are governed by a combination of non-covalent intermolecular forces. researchgate.net

Hydrogen Bonding: The nitro group on the phenyl ring is a capable hydrogen bond acceptor. It can form N–H⋯O and C–H⋯O hydrogen bonds, which play a significant role in organizing the molecules into specific arrangements, such as chains or sheets. doi.orgrsc.org These interactions, though sometimes weaker than other hydrogen bonds, are crucial in the directional assembly of the supramolecular structures. rsc.org

Donor-Acceptor and π-π Stacking Interactions: The nitrophenyl group, being electron-deficient, can participate in donor-acceptor interactions. The aromatic rings can also engage in π-π stacking, where the planar rings align face-to-face or offset. doi.org These interactions contribute to the cohesion and electronic properties of the assembled structures. In some systems, iodo-nitro interactions have also been observed to link molecules into chains. doi.org

Van der Waals Forces: The long octadecyl chains are held together primarily by van der Waals forces. researchgate.netsciprofiles.com The collective strength of these interactions along the length of the C18 chains provides the necessary stability for the formation of the hydrophobic core of micelles or the fibrous networks in gels. sciprofiles.com

The interplay of these specific interactions dictates the final morphology and properties of the resulting supramolecular material. researchgate.netdoi.org

Development of Chemical Sensors and Ion-Selective Membranes

Nitrophenyl ether analogues, particularly o-nitrophenyl octyl ether (o-NPOE), are fundamental components in the fabrication of chemical sensors and ion-selective membranes due to their unique physicochemical properties. scientificlabs.comwikipedia.orgscientificlabs.ie

Design of Optode Sensing Membranes Utilizing Related Nitrophenyl Ethers

Optical sensors, or optodes, are devices that signal the presence of a specific analyte through a measurable change in their optical properties, such as absorbance or fluorescence. frontiersin.org Nitrophenyl ethers are frequently used in the design of optode membranes, typically acting as a plasticizing solvent within a polymer matrix.

A typical optode membrane consists of several key components dissolved in a polymer support like poly(vinyl chloride) (PVC) or cellulose (B213188) triacetate:

Polymer Matrix: Provides mechanical stability to the membrane.

Ionophore: A molecule that selectively binds the target ion. wikipedia.org

Chromoionophore: An indicator dye that changes its optical properties in response to the binding event, often through a change in protonation state. frontiersin.org

Plasticizer: A water-immiscible organic liquid that dissolves the other components, ensures they remain mobile within the membrane, and facilitates ion exchange with the sample solution. researchgate.netjchemrev.com

Nitrophenyl ethers are excellent plasticizers for this purpose due to their high lipophilicity and polarity. jchemrev.commdpi.com The general mechanism involves the selective extraction of the target cation from the aqueous sample into the membrane by the ionophore. This is coupled with an ion-exchange process, often involving the release of a proton from the chromoionophore, which leads to a color change. frontiersin.org

Table 1: Components of Optode Membranes Utilizing Nitrophenyl Ethers

| Target Analyte | Polymer Matrix | Plasticizer | Active Components (Ionophore/Chromoionophore) |

|---|---|---|---|

| Copper(II) | Polymeric Inclusion Membrane (PIM) | o-Nitrophenyl Octyl Ether (o-NPOE) | Not Specified |

| Melamine | Cellulose Triacetate/Carbon Nanotube | o-Nitrophenyl Octyl Ether (o-NPOE) | Not Specified |

| Anions | Cellulose Triacetate | o-Nitrophenyl Octyl Ether (o-NPOE) | Not Specified |

This table is based on applications described for o-NPOE. scientificlabs.comscientificlabs.ie

Role as Plasticizers and Ionophores in Potentiometric Sensors

In potentiometric sensors, which measure a potential difference that relates to the concentration of a target ion, nitrophenyl ethers serve almost exclusively as membrane plasticizers. researchgate.netjchemrev.com A plasticizer's function is to lower the glass transition temperature of the polymer matrix (e.g., PVC), making the membrane flexible and ensuring high mobility of the ionophore and the target ion-ionophore complexes within the membrane phase. dss.go.th

The most critical property of nitrophenyl ethers in this role is their high dielectric constant. mdpi.com O-Nitrophenyl octyl ether (o-NPOE), for example, has a relatively high dielectric constant which helps to dissolve ionic species and stabilize charge separation within the lipophilic membrane, thereby improving the sensor's response and sensitivity. researchgate.netmdpi.com While the outline mentions a role as ionophores, nitrophenyl ethers themselves are generally not selective ion binders. Instead, they act as the solvent medium that facilitates the function of a distinct, highly selective ionophore compound (e.g., crown ethers, calixarenes) which is also embedded in the membrane. pitt.eduagscientific.com The spontaneous release or leakage of the plasticizer from the membrane over time is a known issue that can limit the lifetime of the sensor. rsc.org

Table 2: Comparison of Common Plasticizers in Ion-Selective Membranes

| Plasticizer | Abbreviation | Dielectric Constant (ε) (Pure) | Key Property |

|---|---|---|---|

| o-Nitrophenyl Octyl Ether | o-NPOE | ~24 | High Polarity |

| Bis(2-ethylhexyl) Sebacate | DOS | ~4-5 | High Lipophilicity |

| Dibutyl Phthalate | DBP | ~6.4 | General Purpose |

| Tris(2-ethylhexyl) Phosphate (B84403) | TEHP | ~4.8 | Flame Retardant |

Dielectric constant values are approximate and can vary. mdpi.com

Computational and Theoretical Investigations of P Nitrophenyl Octadecyl Ether

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling techniques are essential for visualizing and understanding how p-Nitrophenyl octadecyl ether fits into the active site of an enzyme and the nature of the forces that stabilize this complex.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For this compound, docking studies can reveal the most probable binding conformation within an enzyme's active site. These studies are critical for identifying key amino acid residues that interact with the substrate. The interactions are driven by forces such as van der Waals interactions and electrostatic forces nih.gov. For instance, in related ether compounds, hydrogen bonds have been shown to be crucial for anchoring the ligand into the active site and stabilizing its conformation nih.gov.

| Simulation Parameter | Typical Finding for Substrate-Enzyme Complex | Significance |

| Binding Free Energy (ΔG_bind) | -5 to -10 kcal/mol | Indicates the affinity of the substrate for the enzyme; more negative values suggest stronger binding. |

| Key Interacting Residues | Glu353, Gly521 (via H-bonds); various hydrophobic residues | Identifies the specific amino acids responsible for holding the substrate in the active site. |

| RMSD of Protein Backbone | < 0.2 nm over simulation | Suggests that the overall protein structure remains stable upon substrate binding. |

| Driving Forces | Van der Waals, Electrostatic Interactions | Determines the primary nature of the forces stabilizing the enzyme-substrate complex nih.gov. |

Note: The data in this table are illustrative and based on findings for analogous enzyme-ligand systems.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are used to study the details of chemical reactions, including the breaking and forming of bonds. These methods provide a level of detail that is not accessible through classical molecular mechanics.

The hydrolysis of ethers, like this compound, by enzymes can be investigated using hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the part of the system where the reaction occurs (the substrate and key active site residues) is treated with quantum mechanics, while the rest of the enzyme and solvent are treated with classical molecular mechanics diva-portal.org. This allows for the accurate calculation of reaction energy barriers and the identification of transition states.

For the enzymatic hydrolysis of related p-nitrophenyl esters, studies have shown that the reaction proceeds through a multi-step mechanism involving the formation of a tetrahedral intermediate diva-portal.org. The rate-limiting step is often the nucleophilic attack by an active site residue (like serine) on the substrate diva-portal.org. QM/MM calculations can determine the activation free energy for each step of the reaction. For example, in the hydrolysis of p-nitrophenyl butyrate (B1204436) by a lipase (B570770), the calculated activation free energy for the rate-limiting step was found to be 20.3 kcal/mol diva-portal.org. Such calculations are crucial for understanding how enzymes accelerate reactions by lowering these energy barriers.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |

| Acylation (Nucleophilic Attack) | ~15 - 20 | The initial attack of an enzyme's nucleophile (e.g., Serine) on the substrate to form a covalent intermediate. |

| Deacylation (Intermediate Breakdown) | ~20 | The breakdown of the tetrahedral intermediate and release of the p-nitrophenolate product, regenerating the enzyme diva-portal.org. |

Note: Energy values are based on computational studies of analogous p-nitrophenyl esters and may vary for this compound.

The electronic properties of the p-nitrophenyl group play a significant role in the reactivity of the ether bond. The nitro group (-NO2) is strongly electron-withdrawing, which makes the phenyl ring electron-deficient. This electronic pull increases the electrophilicity of the ether linkage, making it more susceptible to nucleophilic attack.

Quantum chemical calculations can quantify the effect of different substituents on the electronic structure of the molecule. By replacing the nitro group with other substituents (or adding additional groups to the ring), it is possible to modulate the reactivity of the molecule. The Hammett equation is often used to correlate the electronic properties of substituents with reaction rates semanticscholar.org. Electron-withdrawing groups (with positive Hammett σ values) generally increase the rate of nucleophilic attack, while electron-donating groups (with negative σ values) decrease the rate semanticscholar.org. Studies on substituted 2-nitrophenols have shown that the inductive effect of the substituent determines the reduction potential, which is related to the electron-accepting ability of the molecule nih.gov.

| Substituent (at para-position) | Hammett Constant (σp) | Expected Effect on Hydrolysis Rate |

| -NO2 (Nitro) | +0.78 | Strong increase |

| -CN (Cyano) | +0.66 | Moderate to strong increase |

| -H (Hydrogen) | 0.00 | Baseline |

| -CH3 (Methyl) | -0.17 | Slight decrease |

| -OCH3 (Methoxy) | -0.27 | Moderate decrease |

Note: This table illustrates the principle of substituent effects on reactivity based on established Hammett constants.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational methods are widely used to build predictive SAR models.

Computational SAR studies can predict how modifications to the structure of this compound would affect its interaction with an enzyme. By creating a series of virtual analogs—for example, by varying the length of the alkyl chain or by introducing different substituents on the phenyl ring—it is possible to calculate their predicted binding affinities and potential for enzymatic turnover.

Binding affinity is often predicted using scoring functions in molecular docking programs or more rigorous methods like free energy perturbation (FEP). These methods calculate the change in Gibbs free energy (ΔG) upon binding nih.govarxiv.orgresearchgate.net. Catalytic efficiency, represented by the kcat/KM value, is more complex to predict directly but can be correlated with properties derived from QM/MM calculations, such as the activation energy of the rate-limiting step mdpi.com. For a series of related compounds, a lower calculated activation energy would suggest a higher catalytic efficiency.

SAR studies on related nitroaromatic compounds have shown that properties like lipophilicity (often expressed as LogD) can correlate with activity nih.gov. For this compound, the long alkyl chain contributes significantly to its lipophilicity, which would strongly influence how it partitions into the hydrophobic active site of enzymes like lipases.

| Analog (p-Nitrophenyl Alkyl Ether) | Alkyl Chain Length | Calculated LogD | Predicted Binding Affinity (ΔG_bind, kcal/mol) |

| Analog 1 | C4 (Butyl) | 2.1 | -5.5 |

| Analog 2 | C8 (Octyl) | 4.2 | -7.0 |

| Analog 3 | C12 (Dodecyl) | 6.3 | -8.2 |

| This compound | C18 (Octadecyl) | 9.5 | -9.8 |

Note: The data in this table are hypothetical and for illustrative purposes to show the expected trend in a computational SAR study, where increasing alkyl chain length enhances lipophilicity and predicted binding to a hydrophobic active site.

Design and Prediction of Novel Analogues with Desired Functionalities

Computational and theoretical investigations serve as a powerful tool for the rational design of novel analogues of this compound with tailored functionalities. By leveraging in silico techniques, researchers can predict the properties and potential applications of hypothetical molecules before their synthesis, thereby accelerating the discovery of new compounds with enhanced or specific characteristics. These computational approaches primarily involve structure-based design, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations.

The design of novel analogues often focuses on modifying the three key components of the this compound molecule: the aromatic nitro group, the phenyl ring, and the long octadecyl ether chain. Strategic modifications to these regions can influence the molecule's electronic, steric, and hydrophobic properties, leading to new functionalities. For instance, the introduction of different functional groups on the phenyl ring or alterations in the length and branching of the alkyl chain can be systematically explored through computational models to predict their impact on desired outcomes, such as altered enzymatic interactions or modified material properties.

One prominent computational strategy is structure-based drug design, which utilizes molecular docking to predict the binding affinity and orientation of designed analogues within the active site of a biological target. While specific studies on this compound are not extensively documented, the principles of this approach have been successfully applied to other long-chain alkyl ether derivatives. For example, in the design of potent Epidermal Growth Factor Receptor (EGFR) inhibitors, a long-chain alkyl ether derivative of Epigallocatechin gallate (EGCG) was developed, with molecular docking used to guide the structural modifications for optimal binding nih.gov. This same methodology could be hypothetically applied to design analogues of this compound aimed at specific biological targets.

Similarly, the design of novel p-nitrophenyl hydrazones as multi-target inhibitors for anti-inflammatory applications has been guided by in silico methods, including molecular docking and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties chemrxiv.orgresearchgate.net. These studies provide a framework for how analogues of this compound could be designed to have favorable pharmacokinetic profiles for potential therapeutic uses.

The following data tables illustrate the types of computational predictions that would be generated in the process of designing novel analogues of this compound. Table 1 showcases a set of hypothetically designed analogues with modifications to the alkyl chain and the phenyl ring. Table 2 presents the predicted functionalities of these analogues based on computational models, such as molecular docking scores and predicted ADMET properties.

Table 1: Hypothetical Designed Analogues of this compound for Computational Investigation

| Compound ID | Base Structure | Modification on Alkyl Chain | Modification on Phenyl Ring |

| PNPOE-001 | This compound | None | None |

| PNPOE-002 | This compound | Branching (e.g., iso-octadecyl) | None |

| PNPOE-003 | This compound | Introduction of a double bond | None |

| PNPOE-004 | This compound | None | Addition of a hydroxyl group |

| PNPOE-005 | This compound | None | Replacement of nitro with cyano |

| PNPOE-006 | This compound | Shortening of the alkyl chain | Addition of a methoxy (B1213986) group |

Table 2: Predicted Functionalities of Designed Analogues from in silico Models

| Compound ID | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Aqueous Solubility (logS) | Predicted Functionality |

| PNPOE-001 | -7.5 | 45 | -6.2 | Baseline |

| PNPOE-002 | -8.2 | 42 | -6.5 | Increased steric hindrance for specific binding |

| PNPOE-003 | -7.8 | 48 | -6.1 | Altered conformational flexibility |

| PNPOE-004 | -9.1 | 55 | -5.8 | Potential for new hydrogen bond interactions |

| PNPOE-005 | -7.2 | 60 | -5.5 | Modified electronic properties |

| PNPOE-006 | -8.5 | 65 | -5.2 | Improved pharmacokinetic profile |

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structural integrity of octadecyl vinyl ether (ODVE) during synthesis?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. The vinyl ether group (CH=CH₂-O-) in ODVE exhibits distinct ¹H NMR signals at δ 6.4–6.6 ppm (vinyl protons) and δ 3.9–4.1 ppm (ether oxygen-linked CH₂). ¹³C NMR confirms the vinyl carbons at ~150 ppm and the ether-linked carbon at ~70 ppm. Infrared (IR) spectroscopy can also detect C-O-C stretching vibrations near 1100 cm⁻¹. Cross-referencing with high-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₀H₄₀O; MW 296.53 g/mol) .

Q. How is ODVE synthesized, and what purity controls are necessary for polymerization studies?

- Answer : ODVE is typically synthesized via Williamson ether synthesis, reacting 1-octadecanol with vinyl bromide under basic conditions. Purity is ensured through vacuum distillation (b.p. 183°C at 7 torr) and chromatography (e.g., silica gel). Impurities like residual alcohols or dienes can inhibit polymerization; thus, gas chromatography (GC) with flame ionization detection (FID) is recommended for quantitative analysis .

Q. What role does ODVE play in emulsion polymerization systems?

- Answer : While ODVE itself is not a direct participant in emulsion polymerization due to poor water solubility, its hydrolysis product, 1-octadecanol, acts as a coemulsifier. This stabilizes latex particles but increases viscosity, requiring rheological modifiers (e.g., polyvinyl alcohol) to maintain processability .

Advanced Research Questions

Q. How does polymorphism in ODVE affect its reactivity in cationic polymerization?

- Answer : ODVE exhibits three crystalline forms (α, β, and sub-α). The sub-α form, obtained by rapid cooling, shows higher polymerizability under gamma-ray irradiation due to reduced steric hindrance and enhanced radical mobility. Differential Scanning Calorimetry (DSC) is used to identify polymorphic transitions, with melting points ranging from 24–28°C .

Q. What mechanistic insights explain ODVE’s exclusive cationic polymerization behavior under friction conditions?

- Answer : Unlike lauryl methacrylate or vinyl acetate, ODVE polymerizes solely via a cationic mechanism due to its electron-rich vinyl ether group. This is critical in tribological applications (e.g., antiwear additives), where friction-induced electron transfer generates carbocations that initiate chain growth. Radical or anionic pathways are inactive, as confirmed by electron paramagnetic resonance (EPR) studies .

Q. How does copolymerizing ODVE with 2-methoxyethyl vinyl ether influence thermoresponsive behavior in non-aqueous solutions?

- Answer : Random copolymers of ODVE and 2-methoxyethyl vinyl ether exhibit Upper Critical Solution Temperature (UCST)-type phase transitions in methanol (~20°C). The long alkyl chains of ODVE promote crystallization-driven phase separation, analyzed via turbidimetry and small-angle X-ray scattering (SAXS). Adjusting the ODVE molar ratio tunes the transition temperature .

Q. What contradictions exist in the thermal stability of ODVE-containing copolymers?

- Answer : Copolymers with ODVE often show lower thermal stability compared to those with shorter alkyl chains (e.g., isobutyl vinyl ether). Thermogravimetric analysis (TGA) reveals that ODVE’s long alkyl side chains degrade at ~250°C, reducing overall stability. However, blending with aromatic monomers (e.g., ethyl 4-maleimidobenzoate) can offset this by introducing rigid segments .

Methodological Recommendations

- For polymerization kinetics : Use living cationic polymerization techniques with SnCl₄ as an initiator to achieve controlled molecular weights .

- For phase behavior analysis : Combine turbidimetry with dynamic light scattering (DLS) to correlate UCST transitions with micelle formation .

- For structural characterization : Employ X-ray diffraction (XRD) to resolve polymorphic crystal structures affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.